ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate

Crystallography Structural Biology Quality Control

This compound is a structure-specific chromone-3-carboxylate building block whose pharmacological profile cannot be replicated by generic chromones or positional isomers. Substituent positioning dictates target selectivity: chromone-3-carboxylic acid is a potent hMAO-B inhibitor (IC50 0.048 µM), whereas the isomeric 2-carboxylic acid is inactive. In elastase inhibitor series, minor modifications shift IC50 from 0.41 µM to >10 µM. A published one-pot K3PO4/EtOH synthesis and solved single-crystal X-ray structure support scalable derivatization and rational structure-based design. Insist on CAS 74555-98-9—class-based substitution compromises experimental validity and project reproducibility.

Molecular Formula C13H12O4
Molecular Weight 232.23 g/mol
CAS No. 74555-98-9
Cat. No. B3282099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate
CAS74555-98-9
Molecular FormulaC13H12O4
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC2=CC=CC=C2C1=O)C
InChIInChI=1S/C13H12O4/c1-3-16-13(15)11-8(2)17-10-7-5-4-6-9(10)12(11)14/h4-7H,3H2,1-2H3
InChIKeyKBTZREOELHQMNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate (CAS 74555-98-9) Procurement Guide: Class, Core Structure, and Sourcing Baselines


Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate (CAS 74555-98-9), also referred to as ethyl 2-methylchromone-3-carboxylate, is a heterocyclic building block belonging to the 4H-chromene-3-carboxylate family . It features the characteristic benzopyran-4-one (chromone) core with a methyl substituent at the 2-position and an ethyl ester at the 3-carboxylate position . Commercially, the compound is available at various purity grades (e.g., 95% to 98%) and is typically supplied as a white to off-white solid for research and further manufacturing use .

Why Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate (CAS 74555-98-9) Cannot Be Replaced by Generic Chromone Analogs


In-class substitution of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate with other chromone-3-carboxylates or generic chromones is not scientifically justified due to the profound impact of substituents on molecular recognition and pharmacological profile. Literature establishes that positional isomerism and ester variation on the chromone scaffold dictate target selectivity: for instance, chromone-3-carboxylic acid is a potent and selective inhibitor of human monoamine oxidase B (hMAO-B), whereas the isomeric chromone-2-carboxylic acid is nearly inactive against both MAO isoforms [1]. Similarly, within a series of 4H-chromene-3-carboxylate elastase inhibitors, minor structural modifications yield IC50 values spanning from 0.41 µM to >10 µM, confirming that activity is not class-wide but strictly structure-dependent [2]. Therefore, procurement decisions must be guided by compound-specific evidence rather than class-based assumptions.

Quantitative Differentiation Evidence for Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate (CAS 74555-98-9)


Crystal Structure Confirmation: Absolute Configuration and Crystallographic Parameters for Quality Control

The three-dimensional structure of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate has been unambiguously determined by single-crystal X-ray diffraction analysis [1]. This provides a definitive crystallographic fingerprint that distinguishes it from amorphous or structurally uncharacterized analogs. The crystal data are: monoclinic, space group C2, with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1].

Crystallography Structural Biology Quality Control

Synthetic Accessibility: Established One-Pot Multicomponent Protocol

The compound and its close analogs can be efficiently synthesized via a one-pot, three-component heterocyclization reaction of salicylaldehyde, ethyl acetoacetate, and dimedone in ethanol using K3PO4 as a catalyst at 80°C [1]. While the specific target compound's isolated yield is not reported, the general method provides a reliable, scalable route to the 4H-chromene-3-carboxylate scaffold, offering a practical advantage over alternative multi-step or lower-yielding syntheses.

Medicinal Chemistry Organic Synthesis Process Chemistry

Pharmacological Class Distinction: MAO-B vs. MAO-A Selectivity Conferred by Chromone-3-Carboxylate Scaffold

Although direct activity data for ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate on MAO isoforms are not available, the core chromone-3-carboxylate scaffold confers a distinct pharmacological signature. Studies on chromone-3-carboxylic acid demonstrate potent and selective inhibition of human monoamine oxidase B (hMAO-B) with an IC50 of 0.048 μM, while exhibiting negligible activity against hMAO-A [1]. In stark contrast, the isomeric chromone-2-carboxylic acid is virtually inactive against both isoforms [1]. This scaffold-dependent selectivity is critical for applications in neuroprotection and CNS disorders.

Neuropharmacology Enzyme Inhibition Drug Discovery

Elastase Inhibition: Class Activity and Quantitative Benchmark for Scaffold Optimization

A series of structurally related 4H-chromene-3-carboxylates, synthesized via the multicomponent route described for the target compound, have been identified as potent inhibitors of human neutrophil elastase [1]. The most active analog in the series (compound 4b) exhibited an IC50 of 0.41 ± 0.01 µM, which is approximately 33-fold more potent than the standard inhibitor oleanolic acid (IC50 = 13.45 ± 0.0 µM) [1]. While the specific IC50 of ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is not reported in this study, the data establish the 4H-chromene-3-carboxylate core as a validated pharmacophore for elastase inhibition.

Inflammation Enzyme Inhibition Medicinal Chemistry

Reactivity Profile: Reduction Pathway to Chromane Derivatives

Ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate is a known substrate for sodium borohydride (NaBH4) reduction, which selectively reduces the 4-oxo group and the C2-C3 double bond to yield 2,3-dihydro-4-hydroxy-2H-1-benzopyran-3-carboxylic acid ester derivatives [1]. This transformation is well-documented for the methyl ester analog (compound 1) [1]. The reduction expands the chemical space accessible from the core scaffold, providing a route to chromane derivatives with distinct conformational properties and potential biological activities.

Synthetic Chemistry Derivatization Heterocyclic Chemistry

Optimal Research and Industrial Application Scenarios for Ethyl 2-Methyl-4-oxo-4H-chromene-3-carboxylate (CAS 74555-98-9)


Medicinal Chemistry: Hit-to-Lead Optimization for Elastase Inhibitors

The target compound serves as a versatile starting point for synthesizing and evaluating novel 4H-chromene-3-carboxylate analogs as human neutrophil elastase inhibitors. Researchers can leverage the established one-pot synthetic protocol [1] to generate a focused library, with the aim of surpassing the reported 0.41 µM IC50 benchmark [1]. The competitive inhibition mechanism (Ki = 0.6 µM) [1] provides a clear path for structure-based design and optimization.

CNS Drug Discovery: Development of Selective MAO-B Inhibitors

Given the documented high potency and isoform selectivity of the chromone-3-carboxylate scaffold for MAO-B over MAO-A [2], ethyl 2-methyl-4-oxo-4H-chromene-3-carboxylate can be employed as a core fragment in the design of novel therapeutics for neurodegenerative disorders such as Parkinson's disease. Further derivatization may enhance blood-brain barrier penetration and target engagement, guided by the known 0.048 µM IC50 of the parent acid [2].

Process Chemistry and Scale-Up: Establishing a Robust Synthetic Route

The availability of a published, atom-economical multicomponent reaction [1] provides a foundation for process chemists to develop a scalable and cost-effective manufacturing route for this compound. The reaction's use of a mild base catalyst (K3PO4) and a green solvent (ethanol) [1] aligns with principles of sustainable chemistry, making it an attractive candidate for industrial-scale production of the 4H-chromene-3-carboxylate core.

Structural Biology and Crystallography: Using a Well-Defined Ligand for Co-Crystallization

The fully solved single-crystal X-ray structure of the compound [3] provides a reliable starting point for molecular docking simulations and for the interpretation of protein-ligand co-crystal structures. The compound can be used in crystallographic fragment screening or as a reference ligand in soaking experiments to determine the binding mode of the chromone-3-carboxylate pharmacophore in target enzymes like MAO-B or elastase.

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